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Compound of Interest

Compound Name: 2-Bromo-5-nitro-1H-indole

Cat. No.: B580400

A comparative analysis of the X-ray crystal structures of 2-bromo-1H-indole analogs is
presented, offering insights into their molecular geometry and packing. Due to the absence of
publicly available crystallographic data for 2-Bromo-5-nitro-1H-indole, this guide focuses on
structurally related bromo-substituted indole derivatives. This information is valuable for
researchers and professionals in the field of drug development for understanding structure-
activity relationships.

Crystallographic Data Comparison of Bromo-indole
Analogs

The following table summarizes the key crystallographic parameters for two bromo-substituted
1-(phenylsulfonyl)-1H-indole analogs. These compounds, while differing from the target
molecule by the absence of a nitro group and the presence of a phenylsulfonyl group at the N1
position, provide the closest available structural information.
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Parameter

Analog 1: 2-
(bromomethyl)-3-methyl-1-
(phenylsulfonyl)-1H-indole

Analog 2: 2-[(E)-2-(2-
bromophenyl)ethenyl]-3-
methyl-1-
(phenylsulfonyl)-1H-indole

Chemical Formula C16H14BrNO:2S C23H1sBrNO:2S
Formula Weight 379.25 464.36
Crystal System Monoclinic Monoclinic
Space Group P2i/c P2i/c

a (A) 15.1931 (7) 10.1583 (4)
b (A) 7.6973 (4) 16.5931 (6)
c (A 13.9110 (7) 12.3842 (5)
a(°) 90 90

B(°) 108.019 (4) 103.116 (3)
y () 90 90

Volume (A3) 1546.01 (13) 2033.42 (14)
z 4 4

Calculated Density (g/cm3) 1.629 1.517
R-factor 0.042 0.038

Experimental Protocols

The methodologies for the synthesis and X-ray crystallographic analysis of the compared

analogs are detailed below.

Synthesis of Bromo-Indole Analogs

The synthesis of the bromo-substituted 1-(phenylsulfonyl)-1H-indole analogs involves a multi-

step process starting from commercially available indole derivatives. The general procedure

includes N-protection with a phenylsulfonyl group, followed by bromination at the desired
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position using a suitable brominating agent like N-bromosuccinimide (NBS) in a non-polar
solvent. Further modifications, such as the introduction of substituents at the 2 or 3 positions,
are achieved through standard organic synthesis protocols.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution of
the compound in an appropriate organic solvent system. Data collection was performed on a
diffractometer equipped with a graphite-monochromated Mo Ka radiation source (A = 0.71073
A) at a controlled temperature. The structures were solved by direct methods and refined by
full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen
atoms were placed in calculated positions and refined using a riding model.

Biological Context and Signaling Pathways

While specific biological data for the structurally characterized bromo-indole analogs is not
detailed in the crystallographic study, related 5-nitro-1H-indole derivatives have been
investigated for their potential as anticancer agents. These compounds have been shown to act
as binders to the c-Myc promoter G-quadruplex, a DNA secondary structure that plays a role in
the regulation of c-Myc oncogene expression. Downregulation of c-Myc can lead to cell cycle
arrest and apoptosis in cancer cells.

Below is a diagram illustrating a simplified workflow for the screening of such indole derivatives
for their anticancer activity.
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Workflow for Screening of Indole Analogs as c-Myc Inhibitors

Compound Synthesis & Characterization

Synthesis of 5-Nitro-1H-Indole Analogs

Purification (Chromatography)

Structural Characterization (NMR, MS)

Biophysical & Bigchemical Assays

Fluorescence Intercalator Displacement (FID) Assay

Surface Plasmon Resonance (SPR)

Microscale Thermophoresis (MST)

Cell-Based Assays

Cancer Cell Line Culture

A4

Cytotoxicity Assay (MTT/XTT)

A4

c-Myc Gene Expression Analysis (qPCR)

A4

c-Myc Protein Expression (Western Blot)

Hit to| Lead

Structure-Activity Relationship (SAR) Studies

Lead Optimization
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Caption: Workflow for anticancer drug screening of indole analogs.
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 To cite this document: BenchChem. [X-ray crystal structure of 2-Bromo-5-nitro-1H-indole
analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580400#x-ray-crystal-structure-of-2-bromo-5-nitro-
1h-indole-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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